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molecular formula C26H34O5S B8404282 5-[2-tert-butyl-4-(hydroxymethyl)-5-methyl-phenyl]sulfanyl-2-[2-(3-furyl)ethyl]-4-hydroxy-2-isopropyl-3H-pyran-6-one

5-[2-tert-butyl-4-(hydroxymethyl)-5-methyl-phenyl]sulfanyl-2-[2-(3-furyl)ethyl]-4-hydroxy-2-isopropyl-3H-pyran-6-one

Cat. No. B8404282
M. Wt: 458.6 g/mol
InChI Key: LKPIMZJYWJUVAH-UHFFFAOYSA-N
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Patent
US06852711B2

Procedure details

The title compound was prepared as described in General Method 16a using 6-(2-furan-3-yl-ethyl)-4-hydroxy-6-isopropyl-5,6-dihydro-pyran-2-one (Example E-18; 1 mmol), toluene-4-thiosulfonic acid S-(2-tert-butyl-4-hydroxymethyl-5-methyl-phenyl)ester (Example BB-2; 1.1 mmol), potassium carbonate (4 mmol) in DMF (4 mL). The product was flash chromatographed over silica gel using 70:20:10 hexane:EtOAc:CH2Cl2, mp 62-70° C. MS (APCI): 457 (M−H).
Name
6-(2-furan-3-yl-ethyl)-4-hydroxy-6-isopropyl-5,6-dihydro-pyran-2-one
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
4 mmol
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][C:3]([CH2:6][CH2:7][C:8]2([CH:16]([CH3:18])[CH3:17])[O:13][C:12](=[O:14])[CH:11]=[C:10]([OH:15])[CH2:9]2)=[CH:2]1.[C:19]([C:23]1[CH:28]=[C:27]([CH2:29][OH:30])[C:26]([CH3:31])=[CH:25][C:24]=1[S:32]S(C1C=CC(C)=CC=1)(=O)=O)([CH3:22])([CH3:21])[CH3:20].C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[C:19]([C:23]1[CH:28]=[C:27]([CH2:29][OH:30])[C:26]([CH3:31])=[CH:25][C:24]=1[S:32][C:11]1[C:12](=[O:14])[O:13][C:8]([CH2:7][CH2:6][C:3]2[CH:4]=[CH:5][O:1][CH:2]=2)([CH:16]([CH3:18])[CH3:17])[CH2:9][C:10]=1[OH:15])([CH3:22])([CH3:21])[CH3:20] |f:2.3.4|

Inputs

Step One
Name
6-(2-furan-3-yl-ethyl)-4-hydroxy-6-isopropyl-5,6-dihydro-pyran-2-one
Quantity
1 mmol
Type
reactant
Smiles
O1C=C(C=C1)CCC1(CC(=CC(O1)=O)O)C(C)C
Step Two
Name
Quantity
1.1 mmol
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=C(C(=C1)CO)C)SS(=O)(=O)C1=CC=C(C=C1)C
Step Three
Name
Quantity
4 mmol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
chromatographed over silica gel using 70:20:10 hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C=C(C(=C1)CO)C)SC=1C(OC(CC1O)(C(C)C)CCC1=COC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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